2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-6(10)8(14)13-5-9(11,12)3-7(13)4-15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLAVBKYWVAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1COC)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrrolidine ring with various substituents, including chloro and difluoro groups, which may influence its pharmacological properties.
- Molecular Formula : C10H12ClF2N
- Molecular Weight : 255.69 g/mol
- CAS Number : 2097957-27-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a pharmacophore in drug design. The compound's interactions with biological macromolecules and its effects on cellular mechanisms are of particular interest.
Research indicates that this compound may function as an inhibitor of certain enzymes or receptors involved in disease processes. Its structural characteristics allow it to interact with specific targets within biological systems, potentially leading to therapeutic effects.
Study 1: Antivascular Activity
In a study evaluating the biological activity of pyrrolidine derivatives, this compound was tested for its ability to inhibit tubulin polymerization. This activity is crucial in cancer treatment as it can disrupt the mitotic process in rapidly dividing cells. The compound demonstrated significant inhibition at submicromolar concentrations, indicating its potential as an anticancer agent .
Study 2: Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that it exhibited concentration-dependent cytotoxicity against B16 melanoma cells, with IC50 values in the low micromolar range. This suggests that the compound may be effective in targeting specific tumor types .
Data Table: Biological Activity Summary
| Activity | Result | Reference |
|---|---|---|
| Tubulin Polymerization Inhibition | Significant at submicromolar | |
| Cytotoxicity (B16 Melanoma) | IC50 ~ low micromolar | |
| Enzyme Inhibition | Potential inhibitor |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
- Formation of Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Substituent Introduction : Utilizing thionyl chloride for chloro group introduction and difluoromethylation reagents for difluoro group incorporation.
- Final Assembly : Employing palladium-catalyzed cross-coupling reactions for the final product assembly .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The target compound’s 4,4-difluoro substitution distinguishes it from simpler pyrrolidine derivatives (e.g., 1g, 1h). Fluorine atoms increase electronegativity and may enhance binding affinity in biological systems compared to non-halogenated analogs.
Synthetic Efficiency :
- Compounds 1g and 1h achieve quantitative yields via chloride displacement reactions, suggesting that the target compound’s synthesis could follow similar pathways . However, the complexity of its substituents may reduce yield compared to simpler analogs.
Pharmacological Relevance: The chloroacetyl group in the target compound is shared with 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one, a known intermediate for antihistaminics .
Crystallographic and Stereochemical Considerations
- This contrasts with non-fluorinated analogs (e.g., 1g, 1h), which may exhibit simpler stereochemical profiles. Rogers’s η parameter and Flack’s x parameter are critical tools for analyzing enantiomorph polarity in such structures .
Structural Stability : Fluorine atoms may enhance crystallinity due to strong C–F bonds, as seen in halogenated pharmaceutical intermediates . This property could facilitate structural characterization via programs like SHELXL, widely used for small-molecule refinement .
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Preparation of the 4,4-difluoro-2-(methoxymethyl)pyrrolidine intermediate.
- Introduction of the 2-chloropropan-1-one group onto the nitrogen of the pyrrolidine ring.
This involves selective functional group transformations, halogenation, and purification steps to achieve the target compound with high purity.
Preparation of 4,4-Difluoro-2-(methoxymethyl)pyrrolidine Intermediate
The key intermediate, 4,4-difluoro-2-(methoxymethyl)pyrrolidine, can be synthesized by:
- Starting from 2-methylpyrroline or related pyrrolidine precursors.
- Employing fluorination reactions to introduce the geminal difluoro substituents at the 4-position.
- Alkylation or substitution to install the methoxymethyl group at the 2-position.
Reaction conditions and catalysts:
- Fluorination typically uses reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under controlled temperature.
- Alkylation steps may use methoxymethyl chloride or bromide in the presence of a base.
- Solvents such as dimethylformamide (DMF) or mixtures of ethanol and methanol are preferred for their polarity and ability to dissolve reactants.
- Reactions are often conducted under inert atmosphere (nitrogen) to avoid side reactions and moisture sensitivity.
Purification and Characterization
- The crude product is purified by chromatographic techniques, commonly silica gel column chromatography.
- Solvent systems for purification include mixtures of hexane and ethyl acetate or dichloromethane with methanol.
- Purity and structure confirmation are done by NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Example Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Fluorination of pyrrolidine intermediate | DAST or equivalent fluorinating agent | DMF or MeOH/EtOH mixture | 0–25°C | 2–6 h | 70–85% | Controlled addition to avoid over-fluorination |
| Methoxymethyl group installation | Methoxymethyl chloride, base (e.g., K2CO3) | DMF | Room temp to 50°C | 4–12 h | 75–90% | Stirring under N2 atmosphere |
| Alkylation with 2-chloropropan-1-one | 2-chloro-1-propanone, base (K2CO3) | DMF | 60–80°C | 12–24 h | 80–88% | Purification by silica gel chromatography |
Summary Table of Key Chemical and Physical Data
Research Findings and Practical Considerations
- The stereochemistry of the pyrrolidine ring influences biological activity and synthesis; enantiomerically pure intermediates can be prepared by catalytic hydrogenation methods.
- Fluorination at the 4,4-position is crucial for the compound’s stability and pharmacological profile.
- The methoxymethyl substituent at the 2-position enhances solubility and reactivity for subsequent alkylation steps.
- The chloropropanone moiety is introduced last to avoid side reactions and decomposition during earlier steps.
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize reaction times and yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
